(1S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL
CAS No.:
Cat. No.: VC17490673
Molecular Formula: C10H14FNO
Molecular Weight: 183.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14FNO |
|---|---|
| Molecular Weight | 183.22 g/mol |
| IUPAC Name | (1S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C10H14FNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |
| Standard InChI Key | SPOJJXMJIBJMRN-OMNKOJBGSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)F)[C@@H](C(C)O)N |
| Canonical SMILES | CC1=C(C=CC(=C1)F)C(C(C)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(1S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL belongs to the class of chiral amino alcohols, featuring a propan-2-ol backbone substituted with an amino group at the first carbon and a 4-fluoro-2-methylphenyl aromatic ring. The molecular formula is C10H14FNO, with a molecular weight of 183.22 g/mol . The stereocenter at the first carbon (C1) confers distinct enantiomeric properties, critical for its interactions with biological targets.
The phenyl ring’s substitution pattern—fluoro at the para position and methyl at the ortho position—introduces steric and electronic effects that influence solubility, reactivity, and binding affinity. Comparative studies suggest that fluorine’s electronegativity enhances dipole interactions with biological receptors, while the methyl group contributes to hydrophobic binding .
Synthesis and Manufacturing
Optimization Strategies
Industrial-scale production would require:
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Continuous Flow Reactors: To enhance reaction efficiency and reduce byproducts.
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Solvent Selection: Polar aprotic solvents like DMF or THF to improve intermediate stability .
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Catalyst Design: Chiral catalysts (e.g., Ru-BINAP complexes) to enforce stereoselectivity .
Physicochemical Properties
Predicted Characteristics
Based on structurally related compounds :
| Property | Value |
|---|---|
| Density | 1.134 ± 0.06 g/cm³ (Predicted) |
| Boiling Point | 298.8 ± 25.0 °C (Predicted) |
| LogP (Partition Coefficient) | 1.82 (Estimated) |
The compound’s moderate lipophilicity (LogP ~1.82) suggests balanced solubility in aqueous and lipid environments, favorable for drug delivery.
| Compound | Molecular Formula | Key Features |
|---|---|---|
| (1S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL | C10H14FNO | Dual aromatic substituents; high stereochemical specificity. |
| (1R,2R)-1-Amino-1-(4-chlorophenyl)propan-2-ol | C9H12ClNO | Chlorine substitution alters electronic profile; reduced metabolic stability. |
| (1S)-1-Amino-1-(3-fluorophenyl)propan-2-ol | C9H12FNO | Single fluorine substituent; weaker receptor affinity. |
Applications in Drug Discovery
Lead Optimization
The compound’s chiral center and substituent flexibility make it a versatile scaffold for:
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Anticancer Agents: Analogous pyridopyrimidines inhibit DHFR, a target in leukemia and lymphoma therapies .
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Antidepressants: Amino alcohols often modulate monoamine transporters (e.g., serotonin reuptake inhibitors).
Case Study: MEK Inhibitors
Compounds like TAK-733, a pyridopyrimidine derivative, demonstrate potent inhibition of MEK enzymes in melanoma models . Structural parallels suggest (1S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL could be modified to target similar pathways.
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